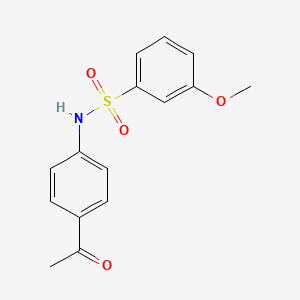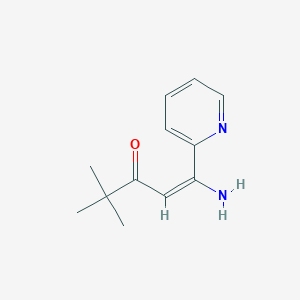![molecular formula C18H21NO2 B5778005 4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)
4-[4-(benzyloxy)benzyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(benzyloxy)benzyl]morpholine, also known as BnBzMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BnBzMO is a morpholine derivative that possesses a unique chemical structure, making it an attractive target for medicinal chemists.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)benzyl]morpholine involves the inhibition of specific enzymes and receptors that are involved in various physiological and biochemical processes. For example, 4-[4-(benzyloxy)benzyl]morpholine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[4-(benzyloxy)benzyl]morpholine has been shown to have several biochemical and physiological effects, including the inhibition of specific enzymes and receptors, as well as the modulation of various signaling pathways. These effects can have therapeutic implications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-[4-(benzyloxy)benzyl]morpholine is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, 4-[4-(benzyloxy)benzyl]morpholine has been shown to possess potent inhibitory activity against several key enzymes and receptors, making it an attractive target for drug discovery. However, one of the limitations of 4-[4-(benzyloxy)benzyl]morpholine is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several potential future directions for research on 4-[4-(benzyloxy)benzyl]morpholine. One area of interest is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, 4-[4-(benzyloxy)benzyl]morpholine could be used as a tool compound for the study of specific enzymes and receptors involved in various physiological and biochemical processes. Finally, the synthesis of 4-[4-(benzyloxy)benzyl]morpholine derivatives could lead to the development of new drugs with improved potency and selectivity.
Synthesis Methods
The synthesis of 4-[4-(benzyloxy)benzyl]morpholine involves the reaction of 4-(benzyloxy)benzyl chloride with morpholine in the presence of a base such as sodium hydride. The reaction proceeds through an SN2 mechanism, resulting in the formation of 4-[4-(benzyloxy)benzyl]morpholine as the final product. The synthesis of 4-[4-(benzyloxy)benzyl]morpholine is relatively straightforward and can be accomplished using standard laboratory techniques.
Scientific Research Applications
4-[4-(benzyloxy)benzyl]morpholine has been the subject of numerous scientific studies due to its potential applications in drug discovery. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 4-[4-(benzyloxy)benzyl]morpholine has been shown to possess potent inhibitory activity against several key enzymes and receptors that are involved in the progression of these diseases.
properties
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-4-17(5-3-1)15-21-18-8-6-16(7-9-18)14-19-10-12-20-13-11-19/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYAUVMPWMNFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Benzyloxy)benzyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)



![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)


